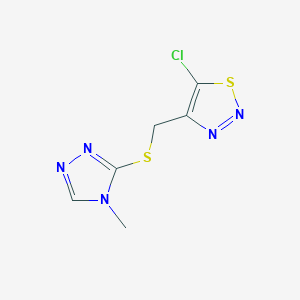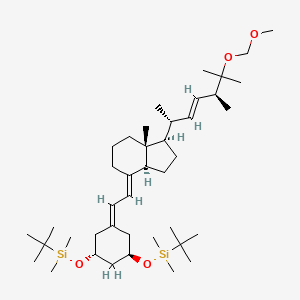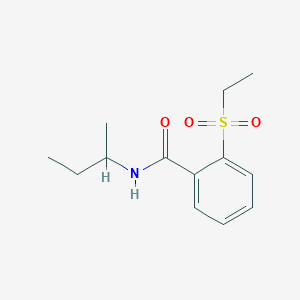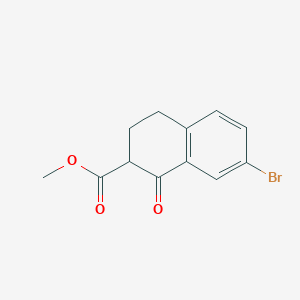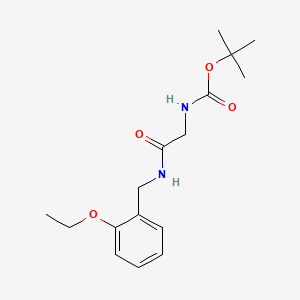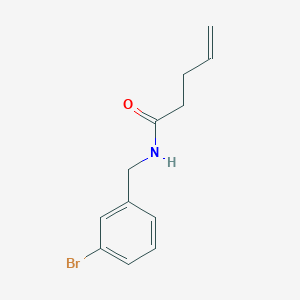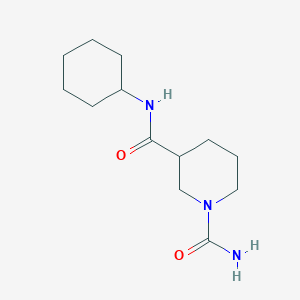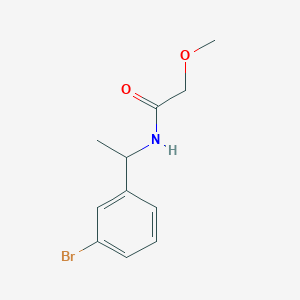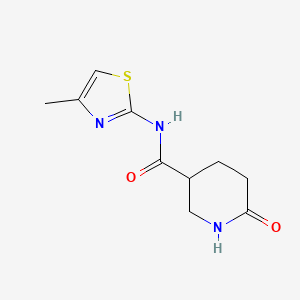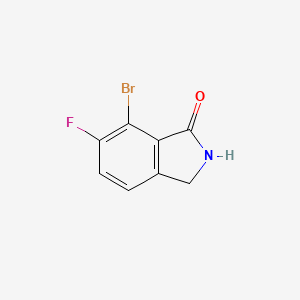![molecular formula C13H16O5 B14898673 6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid](/img/structure/B14898673.png)
6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid is an organic compound with the molecular formula C13H16O5. It features a benzo[d][1,3]dioxole moiety attached to a hexanoic acid chain through an ether linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid typically involves the reaction of 5-hydroxybenzo[d][1,3]dioxole with hexanoic acid or its derivatives under specific conditions. One common method includes the use of an esterification reaction where the hydroxyl group of the benzo[d][1,3]dioxole reacts with the carboxyl group of hexanoic acid in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the cleavage and substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The hexanoic acid chain can facilitate the compound’s incorporation into lipid membranes, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: Similar structure but with a different functional group.
5-(Benzo[d][1,3]dioxol-5-yl)pentanoic acid: Shorter carbon chain.
4-(Benzo[d][1,3]dioxol-5-yl)butanoic acid: Even shorter carbon chain.
Uniqueness
6-(Benzo[d][1,3]dioxol-5-yloxy)hexanoic acid is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16O5 |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yloxy)hexanoic acid |
InChI |
InChI=1S/C13H16O5/c14-13(15)4-2-1-3-7-16-10-5-6-11-12(8-10)18-9-17-11/h5-6,8H,1-4,7,9H2,(H,14,15) |
Clave InChI |
GMXLRYDTWGQRET-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)OCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


